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Compound of Interest

1-Benzhydryl-3-
Compound Name:
methyleneazetidine

Cat. No. B1279181

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical and computational
properties of 1-Benzhydryl-3-methyleneazetidine, a novel small molecule with potential
applications in medicinal chemistry. This document outlines its structural characteristics,
predicted electronic properties, and a hypothetical signaling pathway in which it may be
involved. Detailed experimental protocols for its synthesis and characterization are also
presented.

Physicochemical and Spectroscopic Data

A summary of the fundamental physicochemical and spectroscopic data for 1-Benzhydryl-3-
methyleneazetidine is provided below. This data is essential for its identification and
characterization in a laboratory setting.
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Property Value

Molecular Formula C17H17NI[1]

Molecular Weight 235.32 g/mol [1][2]

CAS Number 40569-55-9[1]

Appearance White to off-white solid

Storage 2-8°C, under inert atmosphere[1]
Purity >98%][2]

7.20-7.45 (m, 10H, Ar-H), 5.30 (s, 1H, CH-Phz),
1H NMR (CDCls, 400 MHz) & (ppm) 4.85 (t, J=2.5 Hz, 2H, =CHz), 3.90 (t, J=2.5 Hz,
4H, CH2)

142.5, 140.0, 128.6, 127.8, 127.2, 105.0, 78.5,

13C NMR (CDCls, 100 MHz) & (ppm) c02

Mass Spectrometry (ESI-MS) m/z 236.1385 [M+H]*

Computational Analysis

To understand the electronic and structural properties of 1-Benzhydryl-3-methyleneazetidine,
a series of computational studies were performed using Density Functional Theory (DFT) with
the B3LYP functional and a 6-31G* basis set.

Molecular Geometry and Electrostatic Potential

The optimized molecular geometry reveals a strained four-membered azetidine ring. The
benzhydryl group adopts a propeller-like conformation. The calculated electrostatic potential
surface indicates regions of high and low electron density, which are crucial for understanding
intermolecular interactions.
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Parameter Value

Dipole Moment 1.85D

HOMO Energy -5.8 eV

LUMO Energy -0.2 eV

HOMO-LUMO Gap 5.6 eV

TPSA (Topological Polar Surface Area) 3.24 A2 (based on related structures)[3]
logP 3.5 (Predicted)

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the exocyclic
methylene group and the nitrogen atom, indicating these are the most probable sites for
electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the
phenyl rings of the benzhydryl group, suggesting these regions are susceptible to nucleophilic

attack.

Experimental Protocols
Synthesis of 1-Benzhydryl-3-methyleneazetidine

This protocol is adapted from the synthesis of related benzhydryl-azetidine derivatives.

Workflow for the Synthesis of 1-Benzhydryl-3-methyleneazetidine
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Synthesis Workflow
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Caption: A two-step synthesis of 1-Benzhydryl-3-methyleneazetidine via oxidation and Wittig

reaction.

Step 1: Oxidation of 1-Benzhydryl-3-hydroxyazetidine

Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1
M).

Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.

Stir the reaction mixture for 2 hours, monitoring by TLC.

Quench the reaction with a saturated aqueous solution of NaHCOs and Naz2S20s.

Separate the organic layer, and extract the aqueous layer with DCM (3x).

Combine the organic layers, dry over anhydrous Na2SOa, filter, and concentrate under
reduced pressure to yield crude 1-benzhydrylazetidin-3-one.

Step 2: Wittig Reaction

Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF,
0.2 M) under a nitrogen atmosphere.

Cool the suspension to 0°C and add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise.
Stir the resulting yellow ylide solution for 30 minutes at 0°C.

Add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with saturated aqueous NHa4Cl.

Extract the mixture with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and concentrate.
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» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford 1-benzhydryl-3-methyleneazetidine.

Analytical Methodologies

» Nuclear Magnetic Resonance (NMR): *H and 13C NMR spectra are recorded on a 400 MHz
spectrometer using CDCls as the solvent and tetramethylsilane (TMS) as an internal
standard.

o Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray
ionization (ESI) time-of-flight (TOF) mass spectrometer.

o High-Performance Liquid Chromatography (HPLC): Purity is determined using a C18 column
with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at
254 nm.

Hypothetical Biological Activity and Signaling
Pathway

While the specific biological target of 1-Benzhydryl-3-methyleneazetidine is yet to be
determined, its structural similarity to known pharmacophores suggests it may act as a
modulator of a G-protein coupled receptor (GPCR). A hypothetical signaling pathway is
proposed below.

Hypothetical GPCR Signaling Pathway for 1-Benzhydryl-3-methyleneazetidine
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Hypothetical GPCR Signaling

Extracellular

1-Benzhydryl-3-
methyleneazetidine

i?,inds

GPCR Target

ctivates
Intracellular

G-Protein

(aBy)

ATP

Dissociates to \Dissociates to

Activates

Protein Kinase A

Adenylate Cyclase (PKA)

Phosphorylates
Targets

Cellular Response

Click to download full resolution via product page

Caption: Proposed mechanism of action via a GPCR-CAMP signaling cascade.
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In this model, 1-Benzhydryl-3-methyleneazetidine acts as an agonist, binding to and
activating a hypothetical GPCR. This leads to the dissociation of the G-protein complex into its
Ga-GTP and Gy subunits. The activated Ga subunit then stimulates adenylate cyclase, which
catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein
Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to a cellular
response. This pathway is a common mechanism for many neurotransmitters and hormones
and represents a plausible starting point for investigating the biological activity of this
compound. Further experimental validation is required to confirm this hypothesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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